molecular formula C15H13F3N6O2 B610110 O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine CAS No. 680622-70-2

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine

Cat. No.: B610110
CAS No.: 680622-70-2
M. Wt: 366.30 g/mol
InChI Key: AQFWAWXGBQPBIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the PIN1 inhibitor API-1 is the Peptidyl-prolyl isomerase (PIN1) . PIN1 specifically binds and isomerizes the phosphorylated serine/threonine–proline (pSer/Thr–Pro) motif, which results in the alteration of protein structure, function, and stability . The altered structure and function of these phosphorylated proteins regulated by PIN1 are closely related to cancer development .

Mode of Action

PIN1 inhibitor API-1 directly and specifically binds to the Pin1 peptidyl-prolyl isomerase (PPIase) domain and inhibits Pin1 cis-trans isomerizing activity . This inhibition results in the maintenance of the active conformation of a protein called XPO5 .

Biochemical Pathways

The PIN1 inhibitor API-1 affects the miRNA biogenesis pathway . By retaining the active conformation of phosphorylated XPO5, API-1 restores the ability of XPO5 to transport pre-miRNAs from the nucleus to the cytoplasm . This up-regulates the anticancer miRNA biogenesis .

Result of Action

The result of the action of PIN1 inhibitor API-1 is the suppression of both in vitro and in vivo hepatocellular carcinoma development . This is achieved through the up-regulation of anticancer miRNA biogenesis .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target. It’s worth noting that the effectiveness of API-1 can vary depending on the level of PIN1 expression and/or the phosphorylation level of XPO5 .

Biochemical Analysis

Biochemical Properties

PIN1 inhibitor API-1 interacts with the peptidyl-prolyl isomerase domain of Pin1 . It specifically binds to this domain and potently inhibits the cis-trans isomerizing activity of Pin1 . This interaction is crucial in the regulation of various biochemical reactions.

Cellular Effects

PIN1 inhibitor API-1 has been shown to suppress in vitro cell proliferation and migration of hepatocellular carcinoma (HCC) cells . The inhibition induced by API-1 is insensitive to HCC cells with low Pin1 expression and/or low exportin-5 (XPO5) phosphorylation .

Molecular Mechanism

The molecular mechanism of PIN1 inhibitor API-1 involves the recognition and isomerization of the phosphorylated serine-proline motif of phosphorylated XPO5 . API-1 maintains the active conformation of phosphorylated XPO5 and restores XPO5-driven precursor miRNA nuclear-to-cytoplasm export . This leads to the activation of anticancer miRNA biogenesis .

Temporal Effects in Laboratory Settings

It has been shown to lead to both in vitro HCC suppression and HCC suppression in xenograft mice .

Dosage Effects in Animal Models

The effects of PIN1 inhibitor API-1 at different dosages in animal models have not been extensively studied. It has been shown to suppress HCC development in xenograft mice .

Metabolic Pathways

It is known to play a role in the regulation of miRNA biogenesis .

Transport and Distribution

It is known to interact with the peptidyl-prolyl isomerase domain of Pin1 .

Subcellular Localization

It is known to interact with the peptidyl-prolyl isomerase domain of Pin1 , suggesting that it may be localized to the same subcellular compartments as Pin1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine typically involves the reaction of guanine derivatives with trifluoroacetamidomethyl benzyl compounds under specific conditions. The reaction often requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, including the use of more efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine include:

Uniqueness

This compound is unique due to the presence of the trifluoroacetamidomethyl group, which enhances its enzyme inhibitory activity and specificity. This structural feature distinguishes it from other guanine derivatives and contributes to its effectiveness in various biochemical applications .

Properties

IUPAC Name

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFWAWXGBQPBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652683
Record name N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680622-70-2
Record name N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the PIN1 inhibitor API-1 (O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine) interact with its target, and what are the downstream effects, particularly in the context of cancer treatment?

A1: API-1 exerts its anti-cancer effects by specifically inhibiting the peptidyl-prolyl cis-trans isomerase activity of PIN1. [, ] This inhibition prevents PIN1 from interacting with and isomerizing its target proteins, many of which are involved in cell cycle regulation, proliferation, and apoptosis.

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